4-[2-(Benzyloxy)ethoxy]aniline
Description
Chemical Name: 4-[2-(Benzyloxy)ethoxy]aniline CAS Number: 898774-70-4 Molecular Formula: C₁₅H₁₇NO₃ (inferred from structural analysis) Molecular Weight: 259.31 g/mol Purity: ≥97%
This compound is an aniline derivative featuring a para-substituted 2-(benzyloxy)ethoxy group. The benzyloxyethoxy moiety (-OCH₂CH₂OCH₂C₆H₅) introduces steric bulk and electron-donating properties, making it useful in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals. Its synthesis typically involves nucleophilic substitution or etherification reactions under controlled conditions .
Properties
IUPAC Name |
4-(2-phenylmethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-14-6-8-15(9-7-14)18-11-10-17-12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKUBPCWVCRYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-nitrobenzyl bromide (1.0 equiv) is treated with 2-(benzyloxy)ethanol (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol at room temperature.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (nitro intermediate) | 78% | |
| Reduction time | 4 hours | |
| Final product purity | >95% (HPLC) |
Side reactions, such as over-alkylation or ether cleavage, are minimized by maintaining stoichiometric control and inert atmospheres. Solvent selection critically impacts yield: DMF outperforms acetonitrile in this reaction due to superior solubility of intermediates.
Reductive Amination of 4-[2-(Benzyloxy)ethoxy]nitrobenzene
This two-step method involves synthesizing the nitro precursor followed by catalytic hydrogenation.
Step 1: Nitro Precursor Synthesis
4-Fluoroaniline is reacted with 2-(benzyloxy)ethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to 25°C. The nitro derivative is obtained via nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.
Step 2: Catalytic Hydrogenation
The nitro compound undergoes reduction with hydrogen gas (3 atm) and Raney nickel (Ni) in methanol at 50°C for 6 hours.
Optimization Insights:
-
Catalyst Loading : 5% Pd/C achieves 92% conversion vs. 78% with Ni.
-
Temperature : Elevated temperatures (>60°C) promote deprotection of the benzyl group, reducing yield.
The Ullmann reaction enables direct introduction of the benzyloxyethoxy group onto the aniline ring. Copper(I) iodide (CuI) catalyzes the coupling between 4-iodoaniline and 2-(benzyloxy)ethanol in the presence of 1,10-phenanthroline as a ligand.
Reaction Parameters:
| Condition | Value | Outcome |
|---|---|---|
| Temperature | 110°C | 85% conversion |
| Solvent | DMSO | Enhanced ligand stability |
| Ligand ratio (CuI:phen) | 1:2 | Prevents Cu aggregation |
This method avoids nitro intermediates but requires rigorous exclusion of oxygen to prevent Cu oxidation.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-aminophenol, benzyl bromide, and ethylene glycol in the presence of potassium tert-butoxide (KOtBu) is irradiated at 150°C for 20 minutes.
Advantages:
-
Time Efficiency : 20 minutes vs. 12 hours conventional.
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Yield Improvement : 89% vs. 72% thermal method.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Benzyloxy)ethoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-[2-(Benzyloxy)ethoxy]aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Synthetic Routes
The typical synthesis involves:
- Reagents : 4-hydroxyaniline is reacted with benzyl bromide in the presence of a base (such as sodium hydride or potassium carbonate).
- Conditions : The reaction is usually conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), at temperatures ranging from room temperature to 80°C for several hours.
Biological Applications
Pharmaceutical Research
Research has indicated that compounds related to this compound exhibit potential anticancer properties. For instance, derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, showing significant cytotoxicity while maintaining low toxicity to normal cells .
Mechanism of Action
The compound's efficacy may be attributed to its ability to interact with cellular targets through π-π interactions and hydrogen bonding. Specifically, it has been noted that certain derivatives can induce apoptosis in cancer cells by triggering reactive oxygen species (ROS)-dependent pathways .
Industrial Applications
Materials Science
In addition to its role in organic synthesis, this compound is utilized in the production of polymers and advanced materials. Its unique chemical structure enhances the properties of materials, making them suitable for various applications in industries such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)ethoxy]aniline involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions, while the aniline moiety can engage in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Aniline Derivatives
Substituent Groups and Structural Variations
The following table highlights key structural and physicochemical differences between 4-[2-(Benzyloxy)ethoxy]aniline and analogous compounds:
Key Comparative Analysis
Electronic and Steric Effects
- The benzyloxyethoxy group in this compound provides strong electron-donating effects, which stabilize intermediates in coupling reactions. However, its steric bulk may hinder reactions requiring planar transition states .
- N-Benzyl-4-ethoxyaniline lacks the ether linkage, reducing steric hindrance but increasing lipophilicity, which impacts bioavailability .
- Morpholine- or piperidine-containing analogs (e.g., 4-[2-(4-Morpholinyl)ethoxy]aniline) introduce basic nitrogen atoms, enhancing solubility in polar solvents and enabling pH-dependent reactivity .
Pharmaceutical Intermediates
This compound has been used to synthesize kinase inhibitors and antipsychotic agents. Its bulky substituent improves binding affinity to hydrophobic enzyme pockets . In contrast, 4-[2-(Piperidin-1-yl)ethoxy]aniline (CAS 38948-27-5) is a key intermediate in dopamine receptor ligands due to its flexible side chain .
Material Science
The benzyloxyethoxy group’s rigidity makes this compound suitable for liquid crystal displays (LCDs). Comparatively, 4-[2-(4-Morpholinyl)ethoxy]aniline (CAS 52481-41-1) forms stable hydrogen-bonded networks, useful in polymer electrolytes .
Biological Activity
4-[2-(Benzyloxy)ethoxy]aniline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimycobacterial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features an aniline core substituted with a benzyloxy group and an ethoxy chain, which may influence its biological properties. The synthesis typically involves reactions such as nucleophilic substitutions and reductions, yielding high purity and yields of the desired compound .
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of derivatives related to this compound. A series of compounds, including those based on the benzyloxy group, were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). Notably, compounds with halogen substitutions exhibited significant potency, with minimum inhibitory concentrations (MIC) as low as 2.7 µM reported for some derivatives . The structure-activity relationship (SAR) indicates that the presence of bulky groups enhances lipophilicity and potentially improves membrane permeability, contributing to their efficacy against drug-resistant strains of Mtb.
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4a | 2.7 | Halogenated derivative |
| 4b | 2.8 | Halogenated derivative |
| 4c | 5.8 | Unsubstituted |
Anticancer Activity
In the realm of oncology, compounds derived from this compound have shown promising anticancer activities. For instance, a study on 4-anilinoquinolinylchalcone derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines like MDA-MB-231. The mechanism involves apoptosis induction through reactive oxygen species (ROS) generation . The IC50 values for these compounds ranged from 0.18 µM to 1.47 µM, indicating strong antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | MDA-MB-231 | 1.47 | ROS induction |
| 4d | Huh-7 | 0.69 | Apoptosis via ATP depletion |
| 4e | MDA-MB-231 | 1.94 | ROS induction |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties through its interaction with PPARα (Peroxisome Proliferator-Activated Receptor Alpha). Agonism of PPARα has been linked to reduced inflammation and vascular leakage in various models . For example, one derivative demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rats, suggesting potential therapeutic applications in diabetic retinopathy.
Case Studies
- Antimycobacterial Evaluation : A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their activity against Mtb strains. The results indicated that specific substitutions significantly enhanced their antimycobacterial efficacy .
- Cytotoxicity in Cancer Cells : Research involving the synthesis of chalcone derivatives showed that modifications at specific positions on the benzyloxyphenyl moiety led to varying levels of cytotoxicity against cancer cell lines, underscoring the importance of structural variations in enhancing biological activity .
- PPARα Agonism : In vivo studies demonstrated that certain derivatives could effectively cross the blood-retinal barrier and reduce inflammation without significant toxicity, highlighting their potential for treating inflammatory diseases .
Q & A
Basic Research Question
- FT-IR : Confirms the presence of NH₂ (stretching ~3400 cm⁻¹) and ether C-O-C (asymmetric stretch ~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₅H₁₇NO₂ at 255.1259) .
- H NMR : Key signals include aromatic protons (δ 6.5–7.4 ppm), benzyloxy CH₂ (δ 4.5–4.7 ppm), and ethoxy CH₂ (δ 3.6–4.0 ppm) .
What strategies are employed to enhance the stability of this compound under acidic or basic conditions?
Advanced Research Question
- Protecting Groups : Use acid-labile tert-butyloxycarbonyl (Boc) for the amine to prevent protonation and degradation under acidic conditions .
- pH Control : Maintain neutral pH during storage (e.g., buffered solutions) to avoid hydrolysis of the ethoxy linkage .
- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the aniline group .
How can the purity of this compound be assessed, and what analytical methods are recommended?
Basic Research Question
- HPLC with UV Detection : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities; typical purity thresholds are ≥95% .
- Thin-Layer Chromatography (TLC) : Silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress and isolate byproducts .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .
How does the electronic nature of substituents on the benzyloxy group affect the reactivity of this compound in further functionalization?
Advanced Research Question
Electron-withdrawing groups (e.g., nitro, cyano) reduce nucleophilicity of the ethoxy oxygen, slowing subsequent alkylation or acylation reactions. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity. For example:
- Kinetic Studies : Track reaction rates via HPLC when substituting the benzyl ring with para-methoxy vs. para-nitro groups .
- DFT Calculations : Compare HOMO-LUMO gaps to predict regioselectivity in electrophilic aromatic substitution .
What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities?
Advanced Research Question
- Exothermic Reactions : Control temperature during benzylation to prevent runaway reactions; use jacketed reactors for heat dissipation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or distillation for large-scale purity .
- Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl bromide to aminophenol derivative) to minimize unreacted starting materials .
How can researchers differentiate between regioisomers of this compound derivatives using mass spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
